molecular formula C10H16N2O3S2 B12193910 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12193910
M. Wt: 276.4 g/mol
InChI Key: AEUGTRBIZYDBLG-UHFFFAOYSA-N
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Description

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide (CAS: 929817-07-2) is a heterocyclic sulfone derivative featuring a fused thieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. Its molecular formula is C₁₀H₁₆N₂O₃S₂, and it has a molecular weight of 276.38 g/mol .

Properties

Molecular Formula

C10H16N2O3S2

Molecular Weight

276.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide

InChI

InChI=1S/C10H16N2O3S2/c1-3-4-9(13)11-10-12(2)7-5-17(14,15)6-8(7)16-10/h7-8H,3-6H2,1-2H3

InChI Key

AEUGTRBIZYDBLG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole and tetrahydrothiophene rings. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrahydrothiophene Ring: This involves the reduction of a thiophene derivative.

    Coupling of the Rings: The thiazole and tetrahydrothiophene rings are then coupled under specific conditions to form the fused ring system.

    Introduction of the Butanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate specific biochemical pathways, leading to its observed effects.

Biological Activity

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique thiazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 354.4 g/mol. The compound features a thieno-thiazole moiety which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄S₂
Molecular Weight354.4 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. For instance, derivatives similar to this compound were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain structural modifications significantly enhance the cytotoxicity of these compounds.

Key Findings:

  • Compounds with phenyl or chlorophenyl substituents exhibited higher cytotoxicity.
  • The IC50 values for the most potent derivatives ranged from 10 to 30 µM against MCF-7 and HeLa cell lines .

The proposed mechanism of action for thiazole derivatives involves the induction of apoptosis in cancer cells. This process is believed to be mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Additionally, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Pyridopyrimidine-Thiazole Hybrids :
    A series of pyridopyrimidine-thiazole hybrids were synthesized and tested for their anticancer properties. Among these, compounds with specific substitutions on the thiazole ring showed significant cytotoxic activity against both MCF-7 and HeLa cell lines. The study concluded that hybridization could lead to enhanced biological activity .
  • Cytotoxic Evaluation :
    In another study focusing on thiazole derivatives, several compounds were evaluated for their ability to induce apoptosis in cancer cells. The results demonstrated that modifications in the thiazole structure could lead to increased efficacy in killing cancer cells via apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,4-d][1,3]thiazole Derivatives

The target compound belongs to a family of N-acylimino derivatives of 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide Butanamide C₁₀H₁₆N₂O₃S₂ 276.38 Linear alkyl chain; moderate lipophilicity
2-(4-Methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide 4-Methoxyphenyl acetamide C₁₅H₁₈N₂O₄S₂ 354.44 Aromatic methoxy group; enhanced electronic effects
2,2-Dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide 2,2-Dimethylpropanamide C₁₁H₁₈N₂O₃S₂ 290.40 Branched alkyl chain; increased steric hindrance
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide 3,4-Dimethoxyphenyl acetamide C₁₅H₁₈N₂O₅S₂ 370.44 Stereospecific (2Z,3aS,6aR) configuration; polar methoxy groups

Key Observations :

  • Lipophilicity : The butanamide derivative (target compound) has a longer alkyl chain than the acetamide analogs, likely increasing its lipophilicity compared to the methoxyphenyl or branched derivatives .
  • Steric Factors : The 2,2-dimethylpropanamide substituent introduces steric bulk, which may hinder intermolecular interactions or enzymatic binding compared to linear chains .
Comparison with Thiadiazole and Pyrimidine Derivatives

Compounds with related heterocyclic cores but differing ring systems (e.g., thiadiazoles, pyrimidines) exhibit distinct properties:

Compound Class Example Compound (from Evidence) Core Structure Key Substituents IR/NMR Features
Thieno[3,4-d][1,3]thiazole Target compound Fused thiophene-thiazole Butanamide, sulfone Expected S=O stretches (1150–1300 cm⁻¹), C=O stretch (~1650–1700 cm⁻¹)
[1,3,4]-Thiadiazole Compound 8a Thiadiazole Acetylpyridinyl, benzamide IR: 1679, 1605 cm⁻¹ (C=O); NMR: aromatic protons (δ 7.47–8.39 ppm)
Thiazolo[3,2-a]pyrimidine Compound 11a Fused thiazole-pyrimidine Methylfuran, cyano IR: 2219 cm⁻¹ (CN); NMR: methyl signals (δ 2.24–2.37 ppm)

Key Observations :

  • Sulfone vs. Thioether: The target compound’s 5,5-dioxide moiety distinguishes it from non-sulfonated thiadiazoles, likely increasing polarity and oxidative stability .
  • Functional Groups: Cyano groups in thiazolo[3,2-a]pyrimidines () introduce strong electron-withdrawing effects, contrasting with the electron-rich methoxy groups in thieno[3,4-d]thiazoles .

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